PF-6808472
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Overview
Description
PF-6808472 is a cell permeable covalent probe suitable for click chemistry designated to measure kinase selectivity in intact cells. This compound contains sulfonyl fluoride group, which react with conserved lysine residue within kinase ATP binding site.
Scientific Research Applications
Synthesis and Imaging Applications
The synthesis of complex pyrazole-based compounds has been extensively studied for various applications, including imaging. For example, Wang et al. (2018) synthesized a derivative used as a PET agent for imaging of the IRAK4 enzyme in neuroinflammation, demonstrating the utility of these compounds in diagnostic imaging (Wang et al., 2018).
Antibacterial Efficacy
Mekky and Sanad (2020) explored novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, showing potent antibacterial efficacy. This research highlights the potential of pyrazole derivatives in combatting bacterial infections (Mekky & Sanad, 2020).
Cancer Therapeutics
Kour et al. (2019) studied aminopyrazole derivatives as CDK5 inhibitors in cancer cell lines. Their research shows the promise of pyrazole derivatives in cancer therapy, particularly in sensitizing cancer cells to other treatments (Kour et al., 2019).
Synthesis for Various Applications
Darweesh et al. (2016) and others have conducted research on the synthesis of diverse heterocyclic compounds based on pyrazole and pyrimidine, which are crucial for developing pharmaceuticals and other chemical applications (Darweesh et al., 2016).
Insecticidal and Antimicrobial Properties
Compounds like those synthesized by Deohate and Palaspagar (2020) demonstrate both insecticidal and antimicrobial potential, underscoring the versatility of pyrazole derivatives in a wide range of applications (Deohate & Palaspagar, 2020).
Properties
CAS No. |
2088112-70-1 |
---|---|
Molecular Formula |
C25H27FN8O3S |
Molecular Weight |
538.6024 |
IUPAC Name |
4-[[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-(prop-2-ynylcarbamoyl)pyrimidin-2-yl]piperazin-1-yl]methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C25H27FN8O3S/c1-2-9-27-24(35)21-15-22(29-23-14-20(31-32-23)18-5-6-18)30-25(28-21)34-12-10-33(11-13-34)16-17-3-7-19(8-4-17)38(26,36)37/h1,3-4,7-8,14-15,18H,5-6,9-13,16H2,(H,27,35)(H2,28,29,30,31,32) |
InChI Key |
ZBSPMOBILDLOCV-UHFFFAOYSA-N |
SMILES |
C#CCNC(=O)C1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)S(=O)(=O)F)NC4=NNC(=C4)C5CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-6808472; PF 6808472; PF6808472; OX44; OX-44; OX 44; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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